4-Phenyl-2-(piperidin-4-yl)pentan-1-amine
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Overview
Description
4-Phenyl-2-(piperidin-4-yl)pentan-1-amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is utilized in research and development for its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine typically involves multi-step organic reactions. One common method includes the alkylation of piperidine derivatives followed by reductive amination. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-(piperidin-4-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: Often used to convert ketones or aldehydes to alcohols.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
4-Phenyl-2-(piperidin-4-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Phenyl-2-(piperidin-4-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-(2-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride
- 2-(4-(Piperidin-4-yl)phenyl)acetic acid hydrochloride .
Uniqueness
4-Phenyl-2-(piperidin-4-yl)pentan-1-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its piperidine ring and phenyl group contribute to its versatility in various applications, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C16H26N2 |
---|---|
Molecular Weight |
246.39 g/mol |
IUPAC Name |
4-phenyl-2-piperidin-4-ylpentan-1-amine |
InChI |
InChI=1S/C16H26N2/c1-13(14-5-3-2-4-6-14)11-16(12-17)15-7-9-18-10-8-15/h2-6,13,15-16,18H,7-12,17H2,1H3 |
InChI Key |
JLVMJCURVBWAAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CN)C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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